molecular formula C16H19NO3S2 B2828706 N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 1203250-49-0

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2828706
CAS No.: 1203250-49-0
M. Wt: 337.45
InChI Key: UFJKKTAMVOUBPN-UHFFFAOYSA-N
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Description

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a complex organic compound featuring a thiophene ring, a tetrahydropyran ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable diol precursor.

    Thiophene Ring Introduction: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under strong reducing conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the sulfonamide group is particularly interesting, as sulfonamides are known for their antibacterial and anti-inflammatory activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring, which is known for its conductive properties.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-based Sulfonamides: Compounds with similar thiophene and sulfonamide groups.

    Tetrahydropyran Derivatives: Molecules featuring the tetrahydropyran ring.

    Benzenesulfonamides: Compounds with the benzenesulfonamide moiety.

Uniqueness

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is unique due to the combination of its structural elements. The presence of both a thiophene ring and a tetrahydropyran ring in the same molecule is relatively rare, providing a unique scaffold for further chemical modifications and applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c18-22(19,14-5-2-1-3-6-14)17-13-16(8-10-20-11-9-16)15-7-4-12-21-15/h1-7,12,17H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJKKTAMVOUBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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